(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
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Overview
Description
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, also known as (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic ester compound with the molecular formula C10H19BO3 and a molecular weight of 198.07 g/mol . This compound is used in various organic synthesis processes due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE typically involves the reaction of 3-methoxy-1-propenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or aldehydes, while substitution reactions can produce various substituted boronic esters .
Scientific Research Applications
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- trans-2-Chloromethylvinylboronic acid pinacol ester
- trans-2-Ethoxyvinylboronic acid pinacol ester
Uniqueness
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is unique due to its methoxy group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in certain organic synthesis applications where other boronic esters may not be as effective .
Properties
Molecular Formula |
C10H19BO3 |
---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
2-(3-methoxyprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3 |
InChI Key |
FBAOFKFCKHJXRU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC |
Origin of Product |
United States |
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